molecular formula C15H22O2 B8080305 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol CAS No. 1383152-72-4

3-(3-(Cyclohexyloxy)phenyl)propan-1-ol

Cat. No.: B8080305
CAS No.: 1383152-72-4
M. Wt: 234.33 g/mol
InChI Key: FRABBQXLSUWFFM-UHFFFAOYSA-N
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Description

3-(3-(Cyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C15H22O2. It is characterized by a cyclohexyloxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 3-(Cyclohexyloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclohexyloxy)phenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Cyclohexyloxy)phenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Cyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Cyclohexyloxy)phenyl)propan-1-ol is unique due to the presence of both a cyclohexyloxy group and a phenyl ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(3-cyclohexyloxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h4,6,10,12,14,16H,1-3,5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRABBQXLSUWFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302679
Record name 3-(Cyclohexyloxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383152-72-4
Record name 3-(Cyclohexyloxy)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383152-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclohexyloxy)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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